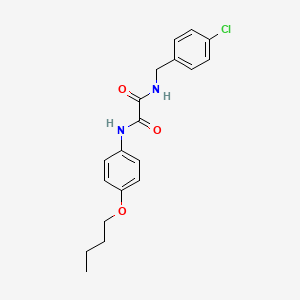
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea
説明
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of scientists at Upjohn Pharmaceuticals. U-47700 was initially developed as a potential alternative to morphine, but it was never approved for medical use due to its high abuse potential and addictive properties.
作用機序
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the opioid system, which is responsible for the modulation of pain, reward, and other physiological processes. This compound is a potent agonist of the mu-opioid receptor, which means that it produces a strong analgesic effect.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. It also has the potential to produce a range of side effects, including nausea, vomiting, constipation, and dizziness. The effects of this compound can vary depending on the dose and the individual's tolerance to opioids.
実験室実験の利点と制限
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the opioid system. It also has a relatively short half-life, which allows researchers to study its effects over a shorter time frame. However, this compound also has several limitations as a research tool. It is highly addictive and has a high potential for abuse, which makes it difficult to use in animal studies. It is also illegal in many countries, which limits its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea. One area of interest is the development of new analgesic drugs that target the opioid system without producing the side effects of traditional opioids. Another area of interest is the development of new addiction treatments that target the mu-opioid receptor. Finally, researchers are also interested in studying the long-term effects of this compound on the brain and other physiological systems.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea has been the subject of extensive scientific research in recent years. Researchers have studied its mechanisms of action, biochemical and physiological effects, and potential medical applications. Some of the areas of research include pain management, addiction treatment, and the development of new analgesic drugs.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c20-16-7-4-8-17(18(16)21)23-19(25)22-15-9-11-24(12-10-15)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPWAOIVUGTNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=C(C(=CC=C2)Cl)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4730469.png)
![2,6-pyridinediyldi-4,1-phenylene bis[(2-methylphenoxy)acetate]](/img/structure/B4730481.png)
![4-(2,6-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4730488.png)


![5-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4730505.png)
![N-(4-ethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4730506.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4730510.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4730527.png)
![1,3-dicyclohexyl-5-{[(2-hydroxyethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4730535.png)

![4-ethyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4730540.png)
![5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4730564.png)